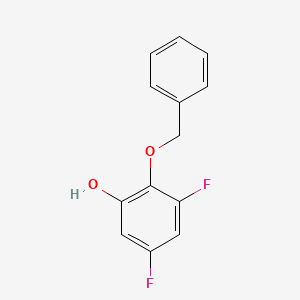

2-(Benzyloxy)-3,5-difluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-3,5-difluorophenol is an organic compound characterized by the presence of a benzyloxy group attached to a difluorophenol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,5-difluorophenol typically involves the reaction of 3,5-difluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-3,5-difluorophenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

Scientific Research Applications

2-(Benzyloxy)-3,5-difluorophenol and its derivatives are used across several scientific disciplines:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Chemistry: Utilized in creating complex fluorinated compounds.

- Drug Discovery: Benzyloxy pharmacophores, like those in this compound, are valuable in medical innovation .

- Agriculture: Applications in the development of agricultural products.

Related Research and Biological Activities

Compounds containing difluorophenol exhibit significant biological activities, including:

- Antimicrobial and antifungal properties.

- Inhibition of enzymes in human breast and colon cancer cell lines .

- Inhibiting CARM1, displaying antiproliferative effects against melanoma cell lines .

Examples of Related Compounds

Other difluorophenol compounds are being explored for various applications:

- 3-(Benzyloxy)-2,4-difluorophenol: Used as an intermediate in synthesizing bioactive compounds for pharmaceuticals and in agriculture.

- 2-(Benzyloxy)-3,6-difluorophenol: A bioactive compound derived from Stipa tenacissima .

The following table shows the IC50 values of Stipa tenacissima L. fractions against different cancer cell lines :

| Stipa tenacissima L. Fractions | IC50 Values (µg/mL) |

|---|---|

| MDA-MB-231 | |

| F1 | 63.58 ± 3.14 |

| F2 | 72.410 ± 0.015 |

| F3 | 93.320 ± 0.041 |

| F4 | 99.880 ± 0.061 |

Case Studies and Research Findings

- (2-(Benzyloxy)phenyl)methanamine Derivatives as CARM1 Inhibitors: Chemical modifications on compound 6 led to (2-(benzyloxy)phenyl)methanamine derivatives, potent inhibitors of CARM1, with compound 17e showing remarkable potency and selectivity (IC50 = 2 ± 1 nM) and good antitumor efficacy in a melanoma xenograft model .

- Benzyloxy Pharmacophore in Drug Design: The benzyloxy pharmacophore is critical in designing drugs with improved medical innovation. Safinamide, which contains a benzyloxy group, enhances congruence in Parkinson's Disease (PD) patients .

- RET Kinase Inhibitors: Research into 2-substituted phenol quinazolines identified that specific compounds displayed meaningful kinase selectivity in the cellular context and do not promiscuously inhibit off-target kinases responsible for cell proliferation and survival .

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-3,5-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the difluorophenol moiety can influence its electronic properties and reactivity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzyloxy)phenol: Lacks the fluorine substituents, resulting in different chemical properties and reactivity.

3,5-Difluorophenol: Lacks the benzyloxy group, affecting its binding affinity and interactions with molecular targets.

Uniqueness

2-(Benzyloxy)-3,5-difluorophenol is unique due to the combination of the benzyloxy group and the difluorophenol moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Activité Biologique

2-(Benzyloxy)-3,5-difluorophenol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Chemical Formula: C13H10F2O2

CAS Number: 1881322-00-4

IUPAC Name: this compound

The compound features a difluorophenolic core with a benzyloxy substituent, which may influence its biological interactions and activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The difluorophenol moiety can engage in hydrogen bonding and hydrophobic interactions, which are critical for binding to enzymes and receptors.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering physiological responses.

- Modulation of Signaling Pathways: Interaction with G protein-coupled receptors (GPCRs) could lead to downstream effects on cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antioxidant Activity:

- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Antidiabetic Effects:

-

Antimicrobial Properties:

- Preliminary data suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of related compounds. For example:

- Study on Hypoglycemic Activity: Research involving benzyloxy derivatives indicated that structural modifications significantly impact their efficacy in lowering blood glucose levels. In particular, the presence of fluorine atoms was linked to enhanced biological activity .

- Antioxidant Studies: Various assays have confirmed the antioxidant potential of similar phenolic compounds, suggesting that this compound may also exhibit these properties through mechanisms such as radical scavenging and metal ion chelation.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

3,5-difluoro-2-phenylmethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWYIELKIZBZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.